Phenylalanine amide
Overview
Description
Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . This essential amino acid is classified as neutral, and nonpolar because of the inert and hydrophobic nature of the benzyl side chain . The L-isomer is used to biochemically form proteins coded for by DNA .
Synthesis Analysis
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The isolated products were characterized through the IR, LC–MS, 1H, and 13C NMR spectral studies .Molecular Structure Analysis
The molecular structure of phenylalanine can be analyzed using various theoretical and experimental techniques . The size and composition of the phenylalanine dimer assembly structure were characterized using these techniques .Chemical Reactions Analysis
Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline . In turn, adrenaline is converted into a brain chemical utilized to produce noradrenaline responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .Physical And Chemical Properties Analysis
Phenylalanine is a non-volatile crystalline solid, which melts or decomposes at fairly high temperatures . It possesses high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Amides from Amino Acids : Phenylalanine is used in the synthesis of amides via simultaneous protection-activation strategies using silanes and boron trifluoride diethyl etherate. These methods can create cyclic intermediates and are applicable to various amino acids, including phenylalanine (Leeuwen et al., 2002) (Leeuwen et al., 2005).
Photophysics and Fluorescence Studies : Phenylalanine derivatives, including its amide forms, have been studied for their unique photophysical properties and quenching behavior. These characteristics are important for understanding molecular interactions and reactions (Mališ et al., 2014) (Wiczk et al., 2001).
Biological Applications
Metabolic Pathways in Plants : Phenylalanine plays a central role in the metabolism of conifers, acting as a precursor for various compounds crucial for plant growth and defense. Its metabolism is significant in the biosynthesis of phenylpropanoids, which are important for wood formation in trees (Pascual et al., 2016).
Amino Acid Amides in Catalysis : Amino acid amides, including phenylalanine amides, have been utilized as ligands in catalytic reactions like the asymmetric transfer hydrogenation of acetophenone, showing the influence of the amino acid and amide substituents on activity and selectivity (Pelagatti et al., 2005).
Biosensors and Electroanalysis : Phenylalanine, including its amide derivatives, has been used in the development of electrochemical sensors and biosensors. These are important for detecting phenylalanine concentrations in biological fluids, which is crucial in diagnosing conditions like phenylketonuria (Dinu & Apetrei, 2020).
Pharmaceutical and Biomedical Research
Drug Development and Molecular Design : Research on phenylalanine amide derivatives has implications in drug development. Studies on the shielding of amide bonds in macrocycles, inspired by natural products, indicate the role of phenylalanine in enhancing cell permeability, which is vital for drug design (Tyagi et al., 2018).
Biodegradable Polymers : Phenylalanine-based poly(ester amide)s have been synthesized for biomedical applications. These polymers, with pendant amine groups, show potential for use in drug delivery and tissue engineering (Deng et al., 2009).
Metabolic Engineering : Phenylalanine is essential in metabolic engineering, particularly in Escherichia coli, for increased synthesis of L-phenylalanine from glucose. This has significant implications for industrial production of this amino acid (Báez-Viveros et al., 2004).
Future Directions
The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants . Extensive studies have reported that a variety of plant hydroxycinnamamides exhibit pivotal roles in plant–pathogen interactions . This suggests potential future directions in the study of phenylalanine amide and its derivatives.
properties
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316232 | |
Record name | Phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanine amide | |
CAS RN |
5241-58-7 | |
Record name | Phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5241-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005241587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanylamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04029 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLALANYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV9T9B2S11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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